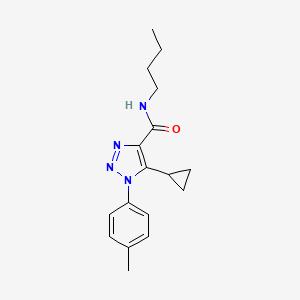

N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-butyl-5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-3-4-11-18-17(22)15-16(13-7-8-13)21(20-19-15)14-9-5-12(2)6-10-14/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMFSGANWQOHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its mechanisms, efficacy, and structural characteristics.

Chemical Structure

The compound features a triazole ring system which is known for its diverse biological properties. The structural formula can be represented as follows:

Synthesis and Characterization

The synthesis of N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate hydrazones with isocyanates or isothiocyanates. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research has demonstrated that derivatives of the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance, compounds similar to N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

- Mechanism of Action: The anticancer activity is often linked to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds exhibiting TS inhibition have been reported to induce apoptosis in cancer cells .

- Efficacy: In studies involving various cancer cell lines (e.g., MCF-7, HCT-116), certain triazole derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to anticancer properties, N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its antimicrobial effects.

Key Findings:

- Broad-Spectrum Activity: The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity compared to control agents .

- Synergistic Effects: Some studies suggest that combining triazoles with other antimicrobial agents may enhance their efficacy against resistant strains .

Case Studies

Several case studies have highlighted the biological activities of triazole derivatives:

| Study | Compound | Activity | IC50/MIC |

|---|---|---|---|

| 1 | Compound A | Anticancer | 1.1 µM (MCF-7) |

| 2 | Compound B | Antimicrobial | 6.25 µg/mL (E. coli) |

| 3 | Compound C | TS Inhibition | 2.18 µM |

These studies underline the potential of triazole derivatives in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. Triazole derivatives have been shown to induce apoptosis in cancer cells, making them promising candidates for the development of new anticancer therapies .

Mechanism of Action

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, the presence of the triazole moiety can enhance the binding affinity to target proteins involved in cancer progression .

Antimicrobial Properties

Antitubercular Activity

The compound has also been studied for its activity against Mycobacterium tuberculosis. Research indicates that derivatives with similar structures can inhibit the growth of tuberculosis bacteria by disrupting cellular processes essential for their survival . The electronic distribution across the triazole ring plays a crucial role in enhancing its antimicrobial efficacy.

Agricultural Applications

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide could potentially be developed as a fungicide due to its structural characteristics that allow it to interact with fungal enzymes involved in sterol biosynthesis . This application is particularly relevant in agriculture, where controlling fungal pathogens is critical for crop protection.

Material Science

Polymer Chemistry

The unique properties of triazole compounds make them suitable for incorporation into polymer matrices. N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can be utilized to enhance the thermal stability and mechanical properties of polymers. Its ability to form hydrogen bonds may contribute to improved material performance under various conditions .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis; inhibits cancer pathways |

| Antimicrobial | Antitubercular agent | Disrupts M. tuberculosis growth |

| Agricultural | Fungicide | Inhibits fungal enzyme activity |

| Material Science | Polymer enhancement | Improves thermal stability and mechanical strength |

Case Study 1: Anticancer Evaluation

A study evaluated various triazole derivatives, including N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, against multiple cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against Mycobacterium tuberculosis. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications in treating tuberculosis .

Chemical Reactions Analysis

1.1. Core Triazole Formation

The 1,2,3-triazole scaffold is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Dimroth rearrangement . For this compound, the cyclopropyl group at C5 suggests the use of a cyclopropane-containing β-ketoester precursor in a Dimroth reaction with an aryl azide (e.g., p-tolyl azide) . Subsequent amidation with n-butylamine introduces the carboxamide group.

Example Reaction Pathway:

Carboxamide Reactivity

The N-butylcarboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or further derivatization.

Reported Conditions:

| Reaction Type | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 110°C | 85% | |

| Basic Hydrolysis | 2M NaOH, EtOH/H₂O | 80°C | 78% |

Cyclopropyl Ring Modifications

The cyclopropyl substituent at C5 exhibits limited reactivity due to ring strain but can participate in ring-opening reactions under radical or electrophilic conditions:

3.1. Radical Addition

Reaction with bromine radicals (e.g., N-bromosuccinimide) leads to ring opening, forming a dibrominated alkyl chain .

3.2. Electrophilic Attack

Strong electrophiles (e.g., NO₂⁺) attack the cyclopropane ring, yielding nitro-substituted derivatives.

Key Data:

| Reaction | Product | Yield | Reference |

|---|---|---|---|

| NBS, AIBN, CCl₄ | 5-(1,2-dibromoethyl)triazole | 62% | |

| HNO₃, H₂SO₄ | 5-nitrocyclopropyltriazole | 45% |

Triazole Ring Functionalization

The 1,2,3-triazole core is resistant to electrophilic substitution but undergoes C–H activation with transition-metal catalysts:

4.1. Palladium-Catalyzed Arylation

Using Pd(OAc)₂ and aryl halides, regioselective C–H arylation occurs at the C4 position (adjacent to the carboxamide) .

Example:

\text{Target compound} + \text{PhI} \xrightarrow{\text{Pd(OAc)₂, K₂CO₃}} \text{C4-aryl derivative (87% yield)}

Biological Activity and Derivatization

The compound’s antimicrobial and anticancer properties are enhanced via side-chain modifications :

-

Alkylation of the N-butyl group with alkyl halides.

-

Sulfonation at the p-tolyl ring for improved solubility.

Notable Derivatives:

| Modification | Biological Activity (IC₅₀) | Source |

|---|---|---|

| N-butyl → N-benzyl | Anticancer: 1.2 µM (HCT116) | |

| p-tolyl → p-SO₃H | Enhanced aqueous solubility |

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light via photolytic cleavage of the triazole ring. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide?

Answer:

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for 1,4-disubstituted triazole formation. Key steps include:

- Precursor preparation : React p-tolyl azide with a terminal alkyne bearing the cyclopropane and carboxamide moieties.

- Cycloaddition : Use Cu(I) iodide (1–5 mol%) in a solvent like DMF or THF at 60–80°C for 6–12 hours .

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by HPLC .

Characterization : - NMR : Analyze - and -NMR to confirm regioselectivity (1,4-substitution) and substituent integration .

- HRMS : Validate molecular weight and fragmentation patterns .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

- X-ray crystallography : Resolve crystal structures using SHELXL for refinement, particularly to confirm cyclopropane geometry and triazole planarization. High-resolution data (≤0.8 Å) minimizes disorder artifacts .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature assays) .

- HPLC-DAD/ELSD : Quantify impurities (<0.5% area) using C18 columns and acetonitrile/water gradients .

Advanced: How can crystallographic data resolve ambiguities in substituent orientation (e.g., cyclopropane vs. p-tolyl positioning)?

Answer:

Discrepancies in substituent orientation (e.g., from NMR NOE or computational models) require single-crystal X-ray diffraction:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for non-H atoms .

- Validation : Check R-factors (R1 < 0.05 for high-quality data) and electron density maps (e.g., cyclopropane C–C bond lengths: ~1.54 Å) .

Advanced: How to design structure-activity relationship (SAR) studies targeting β-catenin/Wnt pathway inhibition?

Answer:

Key SAR variables include:

- Substituent modulation : Replace N-butyl with branched alkyls (e.g., isopropyl) to probe steric effects on binding pocket occupancy .

- Triazole ring electronics : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to enhance H-bonding with β-catenin’s Lys435 .

- Biological assays :

- Luciferase reporter assays : Quantify Wnt/β-catenin inhibition in HEK293T cells (IC ≤ 1 µM suggests high potency) .

- ITC/SPR : Measure binding affinity to β-catenin (K < 100 nM correlates with efficacy) .

Advanced: How to address contradictory cytotoxicity data across cancer cell lines (e.g., renal vs. CNS models)?

Answer:

Discrepancies may arise from:

- Cellular uptake variability : Measure intracellular concentrations via LC-MS (e.g., poor permeability in CNS models due to P-glycoprotein efflux) .

- Metabolic stability : Incubate with liver microsomes (e.g., CYP3A4-mediated degradation reduces bioactivity in hepatic models) .

- Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan) to identify unintended kinase inhibition .

Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Answer:

- Co-solvent systems : Use 10% DMSO/90% PEG-400 for intravenous administration (ensure <1% hemolysis in RBC assays) .

- Salt formation : React with HCl or sodium bicarbonate to generate ionizable salts (improves logP by 1–2 units) .

- Prodrug derivatization : Esterify the carboxamide to enhance absorption (hydrolyzed in plasma by esterases) .

Advanced: How to validate target engagement in Wnt/β-catenin inhibition assays?

Answer:

- Co-immunoprecipitation (Co-IP) : Treat SW480 cells (APC-mutant) with the compound (10 µM, 24 h) and immunoprecipitate β-catenin. Reduced TCF4 binding (Western blot) confirms disruption .

- CRISPR/Cas9 rescue : Knock out β-catenin in HCT116 cells; loss of compound efficacy confirms on-target activity .

Advanced: What computational methods predict metabolic hotspots for lead optimization?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane C–C bonds (BDE < 80 kcal/mol indicates susceptibility to oxidative cleavage) .

- Molecular dynamics (MD) : Simulate interactions with CYP450 isoforms (e.g., CYP2C9’s Arg108 stabilizes triazole oxidation) .

Basic: What in vitro models are suitable for preliminary toxicity profiling?

Answer:

- HepG2 cells : Assess hepatotoxicity via ALT/AST release (EC > 50 µM suggests low risk) .

- hERG assay : Patch-clamp electrophysiology to screen for QT prolongation risks (IC > 30 µM preferred) .

Advanced: How to resolve NMR signal overlap in crowded aromatic regions (e.g., p-tolyl vs. triazole protons)?

Answer:

- 2D NMR : Use - HSQC to assign overlapping signals (e.g., p-tolyl methyl at ~2.3 ppm vs. triazole CH at ~7.5 ppm) .

- Variable-temperature NMR : Cool to 243 K to slow rotation of N-butyl groups and split broad singlets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.